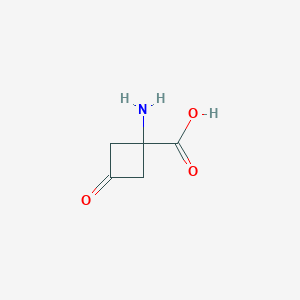
1-Amino-3-oxocyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-oxocyclobutanecarboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with an amino group and a keto group attached to it
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-oxocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with an amino acid derivative under controlled conditions. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvents like methanol and reaction temperatures ranging from 120°C to 150°C. The process typically includes the reaction of cyclobutanone derivatives with amino acid precursors, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 1-Amino-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学研究应用
1-Amino-3-oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including inhibitors of specific enzymes and receptors.
作用机制
The mechanism of action of 1-amino-3-oxocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
相似化合物的比较
1-Amino-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
Cyclobutanecarboxylic acid: Lacks both the amino and keto groups, limiting its reactivity.
1-Amino-2-oxocyclobutanecarboxylic acid: Similar structure but with different positioning of functional groups, leading to varied reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
生物活性
Enzyme Inhibition
1-Amino-3-oxocyclobutanecarboxylic acid may exhibit enzyme inhibitory properties, particularly in pathways related to amino acid metabolism. Structurally similar compounds have shown inhibitory effects on various enzymes:
- Melanin Biosynthesis Inhibition: The structurally related compound 1-Methyl-3-oxocyclobutane-1-carboxylic acid has been reported to inhibit melanin biosynthesis. This suggests that this compound might also have potential applications in dermatological treatments aimed at skin pigmentation disorders.
- Proline Catabolism: Research on proline analogs has shown that structurally similar compounds can inhibit proline catabolism, which is implicated in cancer cell metabolism . this compound might have similar effects, potentially interfering with ATP production and macromolecule synthesis in cancer cells.
Pharmaceutical Applications
The compound's structure suggests potential applications in drug development:
- Building Block in Drug Synthesis: this compound could serve as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclobutane structure allows for modifications that can lead to novel therapeutic compounds.
- Potential Therapeutic Properties: The compound is being investigated for its potential therapeutic properties, including possible use as a precursor in drug synthesis.
Research Findings
While specific research on this compound is limited in the provided search results, we can draw insights from studies on related compounds:
Case Study: Proline Analog Inhibitors
A study on proline analog inhibitors of proline dehydrogenase (PRODH) provides insights into the potential biological activity of cyclic amino acids like this compound .
Methodology:
- Enzyme: Proline dehydrogenase (PRODH)
- Assay: ortho-aminobenzaldehyde (o-AB) detection at 443 nm
- Inhibitor concentration: 5 mM
- Substrate: 200 mM L-proline
Results:
While specific data for this compound is not provided, the study demonstrated that structurally similar cyclic amino acids can inhibit PRODH activity.
Potential Interaction Mechanisms
Based on the structural similarity to 1-Methyl-3-oxocyclobutane-1-carboxylic acid, we can hypothesize potential interaction mechanisms for this compound:
- Binding to enzymes involved in melanogenesis pathway
- Interaction with proline metabolism enzymes
- Potential involvement in hypoxia-inducible factor (HIF) pathways
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- Enzyme inhibition assays against a panel of relevant enzymes
- Cell-based studies to assess effects on melanin production and cancer cell metabolism
- Structure-activity relationship (SAR) studies to optimize biological activity
- In vivo studies to evaluate potential therapeutic applications
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC 名称 |
1-amino-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-5(4(8)9)1-3(7)2-5/h1-2,6H2,(H,8,9) |
InChI 键 |
AYWACIBPTGPWIN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CC1(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















